molecular formula C14H13N5OS B6259410 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-35-4

4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6259410
CAS RN: 893725-35-4
M. Wt: 299.4
InChI Key:
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Description

4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, or 4E5P, is a novel thiol-containing triazole compound with potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. 4E5P is a highly versatile and useful molecule, as it can be used as a building block to synthesize a variety of other compounds. This has enabled researchers to explore its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

4E5P has several potential applications in the field of scientific research. In medicinal chemistry, 4E5P has been studied as a possible drug scaffold for the synthesis of new drugs and drug candidates. In organic synthesis, 4E5P has been used as a building block for the synthesis of a variety of other molecules. In materials science, 4E5P has been used as a precursor for the synthesis of polymers, as well as for the synthesis of metal-organic frameworks.

Advantages and Limitations for Lab Experiments

4E5P has several advantages for lab experiments, including its high versatility and low cost. Additionally, 4E5P is easy to synthesize, and its three-step synthetic route is highly efficient. However, there are some limitations to using 4E5P in lab experiments, such as its potential toxicity and lack of long-term stability.

Future Directions

There are several potential future directions for 4E5P research. These include further research into its potential applications in medicinal chemistry, organic synthesis, and materials science. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Finally, further research into its potential toxicity and long-term stability is needed in order to ensure its safe and effective use in lab experiments.

Synthesis Methods

4E5P can be synthesized through a variety of methods, including a three-step synthetic route involving the reaction of 4-ethoxybenzaldehyde, 2-aminopyridine, and 2-methylthioacetic acid. This route involves a condensation reaction between the aldehyde and the amine, followed by a thiol addition reaction with the acid, and finally a cyclization reaction to form the triazole. This method has been demonstrated to be efficient, with yields of up to 98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol' involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with pyrazine-2-carboxylic acid to form the pyrazin-2-yl substituted hydrazone. The final step involves the reaction of the pyrazin-2-yl substituted hydrazone with thiosemicarbazide to form the desired compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "hydrazine hydrate", "pyrazine-2-carboxylic acid", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine", "Step 2: Reaction of 4-ethoxyphenylhydrazine with pyrazine-2-carboxylic acid to form the pyrazin-2-yl substituted hydrazone", "Step 3: Reaction of the pyrazin-2-yl substituted hydrazone with thiosemicarbazide to form the desired compound '4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol'" ] }

CAS RN

893725-35-4

Product Name

4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Molecular Formula

C14H13N5OS

Molecular Weight

299.4

Purity

95

Origin of Product

United States

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